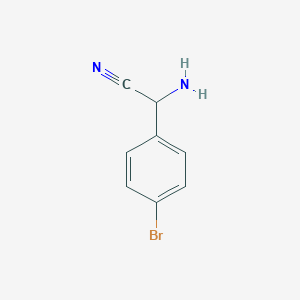

2-Amino-2-(4-bromophenyl)acetonitrile

説明

2-Amino-2-(4-bromophenyl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with an amino group and a 4-bromophenyl group

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-2-(4-bromophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the desired product .

Another method involves the reaction of 4-bromophenylacetonitrile with ammonia in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards.

化学反応の分析

Types of Reactions

2-Amino-2-(4-bromophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Sodium Cyanide: Used in the synthesis of the compound from 4-bromobenzyl bromide.

Ammonia: Utilized in the conversion of 4-bromophenylacetonitrile to this compound.

Catalysts: Various catalysts can be employed to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted acetonitrile derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively.

科学的研究の応用

Synthesis and Use in Organic Chemistry

2-Amino-2-(4-bromophenyl)acetonitrile serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives. The compound can be synthesized through several methods, including:

- Electrophilic Aromatic Substitution : The bromine substituent can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.

- Cyanomethylation Reactions : It can act as a cyanomethyl source in reactions involving amino-substituted arenes, yielding β,γ-unsaturated nitriles under specific conditions .

Applications in Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural features that may interact with biological targets. Notably, derivatives of 2-aminoacetonitriles have been investigated for their potential as:

- Anticancer Agents : Studies have indicated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Research suggests that certain derivatives possess significant antimicrobial properties, making them candidates for further development into therapeutic agents.

Data Table: Synthesis Yields and Conditions

| Reaction Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Nucleophilic Substitution | 60 | Reaction with sodium nitrite in hydrochloric acid at -50 °C |

| Cyanomethylation | 70-94 | CuCl catalyst with K2CO3 base; high temperature required |

| Electrophilic Aromatic Substitution | Varies | Dependent on nucleophile used and reaction conditions |

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers synthesized a series of compounds based on this compound and evaluated their anticancer activity. The results indicated that modifications to the bromine substituent enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship worth exploring further.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of derivatives synthesized from this compound. The study demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, providing insights into their potential application as antimicrobial agents.

作用機序

The mechanism of action of 2-Amino-2-(4-bromophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group and the 4-bromophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical processes and cellular functions .

類似化合物との比較

Similar Compounds

2,2,4′-Tribromoacetophenone: A compound with similar structural features but different reactivity and applications.

4-Bromophenylacetonitrile: A precursor in the synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile.

2-(4-Bromophenyl)-3-methylbutyronitrile: Another structurally related compound with distinct properties and uses.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

2-Amino-2-(4-bromophenyl)acetonitrile is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and a brominated phenyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- Molecular Weight : 211.06 g/mol

- Functional Groups : Amino (-NH), Nitrile (-C≡N), Bromophenyl

The presence of both an amino group and a nitrile group enhances its reactivity and potential biological interactions, making it a valuable compound for further research in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interactions : The amino and nitrile groups can form hydrogen bonds with active sites on enzymes, influencing their activity. This interaction is crucial for understanding its role in biochemical pathways.

- Receptor Binding : The bromine atom enhances the compound's binding affinity through halogen bonding, which can modulate receptor activity and affect cellular signaling pathways.

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit anticancer properties. For example, the compound has been investigated for its effects on various cancer cell lines:

- Cell Lines Tested :

- T-lymphoblastic cell lines (CCRF-CEM, MOLT-4, Jurkat)

- Non-T-cell cancer lines (HeLa S3, HL60, HepG2)

In vitro studies reported cytotoxicity with half-maximal inhibitory concentration (IC) values as low as 9 nM against specific cancer cell lines .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it has been linked to the inhibition of purine nucleoside phosphorylase (PNP), which is critical in nucleotide metabolism. Studies have demonstrated selectivity towards pathogenic enzymes over human enzymes, suggesting potential therapeutic applications in treating infections caused by Mycobacterium tuberculosis .

Synthesis and Characterization

The synthesis of this compound involves several methods, including nucleophilic substitution reactions. Characterization techniques such as NMR, LC-MS, and X-ray diffraction have confirmed the structural integrity and purity of synthesized compounds .

Comparative Analysis with Related Compounds

A comparative analysis reveals that while structurally similar compounds like 4-bromophenylacetonitrile lack the amino group, which is crucial for biological activity, this compound's unique combination of functional groups confers distinct reactivity and biological properties.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Amino and nitrile groups | High reactivity; potential anticancer activity |

| 4-Bromophenylacetonitrile | Lacks amino group | Limited biological activity |

| 2-(4-Bromophenyl)-3-methylbutyronitrile | Contains methyl group | Different reactivity profile |

特性

IUPAC Name |

2-amino-2-(4-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCFHIRBHKYBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478391 | |

| Record name | 2-AMINO-2-(4-BROMOPHENYL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167024-66-0 | |

| Record name | 2-AMINO-2-(4-BROMOPHENYL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。